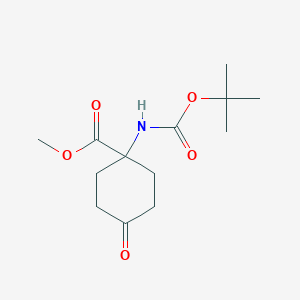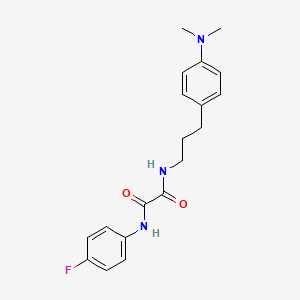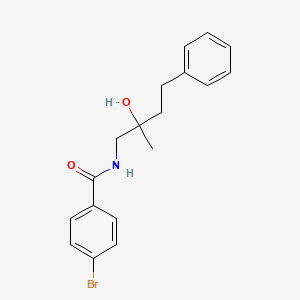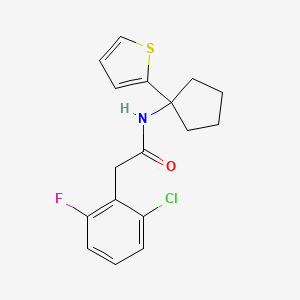
Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate
Descripción general
Descripción
“Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate” is an organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . This compound belongs to the class of organic compounds known as gamma-keto acids and derivatives, which are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate is used in enantioselective synthesis. A study by Magata et al. (2017) demonstrated its application in synthesizing methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate with high optical purity using Pd-catalyzed amide coupling and subsequent oxazole formation (Magata et al., 2017).
Crystallography and Structural Analysis
The compound has been studied for its crystallographic properties. Mackay et al. (1994, 1995) explored its structural features, noting that the cyclohexane rings exhibit regular chair forms and engage in extensive hydrogen bonding (Mackay et al., 1994); (Mackay et al., 1995).
Building Block for Amino Acids
This compound serves as a versatile building block for amino acids. Limbach et al. (2009) reported its use in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids in protected form (Limbach et al., 2009).
Polymer Synthesis
The compound is also instrumental in polymer synthesis. Qu et al. (2009) utilized it in synthesizing chiral methylpropargyl ester monomers containing amino acid moieties, leading to polymers with helical structures (Qu et al., 2009).
Novel Functionalized Heterocyclic Amino Acids
Dzedulionytė et al. (2021) synthesized a novel functionalized heterocyclic amino acid using this compound, demonstrating its utility in expanding the repertoire of amino acids for various applications (Dzedulionytė et al., 2021).
Peptide Conformation Analysis
The compound has been used in the study of peptide conformations. Jankowska et al. (2002) investigated its role in determining peptide conformation, finding specific structural features like the trans-trans conformation of the tert-butoxycarbonyl group (Jankowska et al., 2002).
Synthesis of Constrained Peptidomimetics
Mandal et al. (2005) showcased the synthesis of constrained peptidomimetics using this compound, highlighting its versatility in creating complex molecular structures (Mandal et al., 2005).
Electroorganic Reactions
Matteis and Utley (1992) explored its application in electroorganic reactions, particularly in the hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate (Matteis & Utley, 1992).
Spirolactams Synthesis
Fernandez et al. (2002) utilized this compound in the synthesis of spirolactams, which are used as conformationally restricted pseudopeptides (Fernandez et al., 2002).
Direcciones Futuras
The use of the Boc group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available Boc-protected amino acids is a promising future direction .
Propiedades
IUPAC Name |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-13(10(16)18-4)7-5-9(15)6-8-13/h5-8H2,1-4H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANDWIFYKYTEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide](/img/structure/B2418331.png)
![6-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2418332.png)
![3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2418336.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418337.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2418338.png)


![N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2418341.png)

![1-(2-hydroxyethyl)-6-({2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2418348.png)



![7-hydroxy-3-methyl-5-oxo-N-(3,3,5-trimethylcyclohexyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418354.png)